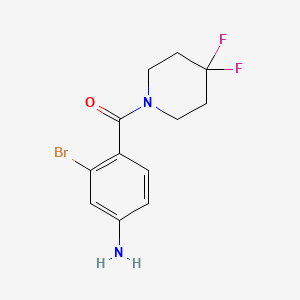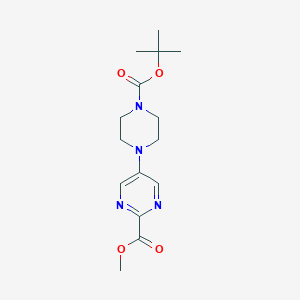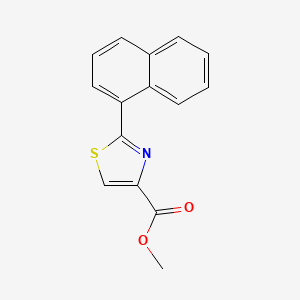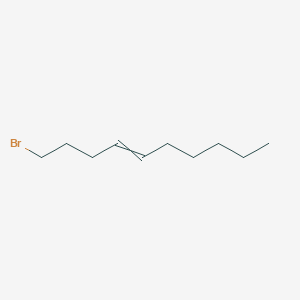
5-Bromo-2-hydrazinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-hydrazinylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a hydrazinyl group in the quinoline ring makes this compound a unique compound with specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydrazinylquinoline typically involves the bromination of 2-hydrazinylquinoline. One common method is the reaction of 2-hydrazinylquinoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yield and purity of the final product while minimizing production costs and environmental impact .
化学反応の分析
Types of Reactions
5-Bromo-2-hydrazinylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazinyl group to other amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
科学的研究の応用
5-Bromo-2-hydrazinylquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Bromo-2-hydrazinylquinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Hydrazinylquinoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, used in selective palladium-catalyzed cross-coupling reactions.
5-Bromo-2-aryl benzimidazoles: Studied for their α-glucosidase inhibitory activity
Uniqueness
5-Bromo-2-hydrazinylquinoline is unique due to the presence of both a bromine atom and a hydrazinyl group in the quinoline ring. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
(5-bromoquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-3-8-6(7)4-5-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
InChIキー |
IXQHBGHTCJLJPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)NN)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)

![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)

![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)






![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)

